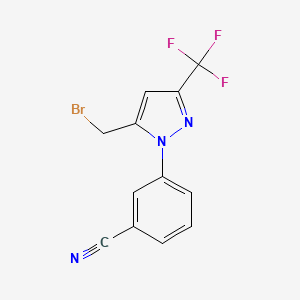
3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H7BrF3N3 and its molecular weight is 330.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a complex organic compound that features a pyrazole ring and a benzonitrile group. Its molecular formula is C12H7BrF3N3 with a molecular weight of 330.1 g/mol. The compound's structure includes several functional groups that can contribute to its biological activity, particularly in the realms of medicinal chemistry and material science.
The presence of the bromomethyl and trifluoromethyl groups enhances the compound's reactivity and potential for biological interactions. The bromine atom is known for its electrophilic character, while the trifluoromethyl group can significantly influence the compound's electronic properties, making it a candidate for various biological assays and potential therapeutic applications.
Anti-inflammatory and Analgesic Effects
Pyrazoles are widely recognized for their anti-inflammatory and analgesic properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Similar structures have been reported to provide relief from pain and reduce inflammation effectively. Given these precedents, this compound may also exhibit these beneficial effects, warranting further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives has revealed that the presence of electron-withdrawing groups, such as trifluoromethyl or nitrile groups, often enhances biological activity. For example, compounds with these substituents have demonstrated improved antifungal efficacy compared to their unsubstituted counterparts . This suggests that this compound could be optimized for increased potency through systematic modifications.
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds have been investigated extensively:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Antifungal | 12.5 | |
| Pyrazole Derivative B | Anti-inflammatory | N/A | |
| Pyrazole Derivative C | Analgesic | N/A |
These findings indicate that derivatives with similar structures often possess significant biological activities, supporting the hypothesis that this compound may also demonstrate notable pharmacological properties.
Propiedades
IUPAC Name |
3-[5-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N3/c13-6-10-5-11(12(14,15)16)18-19(10)9-3-1-2-8(4-9)7-17/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJOYHFTOTWSHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162283 |
Source


|
| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327046-84-4 |
Source


|
| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327046-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













